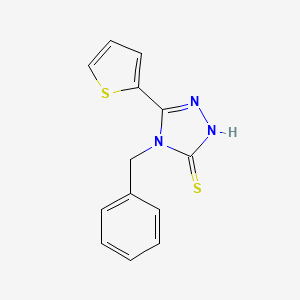
3,4-difluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-difluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature.
Mécanisme D'action
The mechanism of action of compound X involves the inhibition of certain enzymes and signaling pathways that are involved in the progression of various diseases. It has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is known to promote cell proliferation and survival in cancer cells. Compound X also inhibits the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Compound X has been found to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. It also inhibits the migration and invasion of cancer cells, which are key processes involved in the metastasis of cancer. Additionally, compound X has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of using compound X in lab experiments is its potent anti-tumor and anti-inflammatory properties. This makes it an ideal candidate for studying the mechanisms involved in the progression of various diseases. However, one of the limitations of using compound X is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on compound X. One area of focus could be the development of more efficient and effective synthesis methods for this compound. Additionally, further studies could be conducted to investigate the potential therapeutic applications of compound X in other diseases such as diabetes and neurodegenerative disorders. Another area of research could be the development of analogs of compound X with improved solubility and bioavailability.
Méthodes De Synthèse
The synthesis of compound X involves the reaction of 3,4-difluoroaniline and 4-hydroxytetrahydro-2H-pyran-4-carboxylic acid followed by sulfonation with benzenesulfonyl chloride. The resulting compound is then purified through recrystallization to obtain a white solid product.
Applications De Recherche Scientifique
Compound X has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. Several studies have shown that compound X exhibits potent anti-inflammatory and anti-tumor properties. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
3,4-difluoro-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O3S/c15-13-2-1-12(7-14(13)16)23(20,21)18-10-8-17-19(9-10)11-3-5-22-6-4-11/h1-2,7-9,11,18H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVGDAFDGPDPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

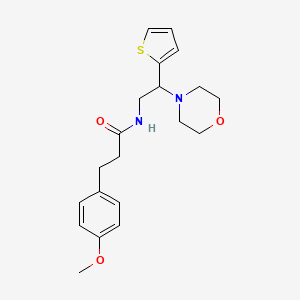
![1-[5-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2946899.png)


![6-chloro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2946904.png)
![5-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B2946905.png)
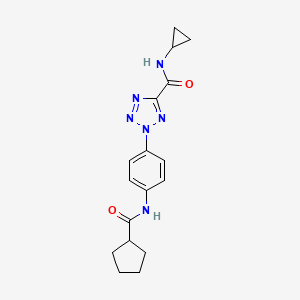
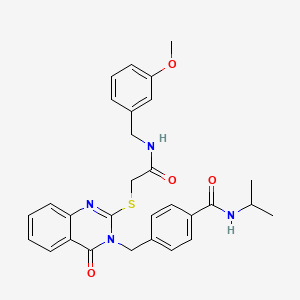

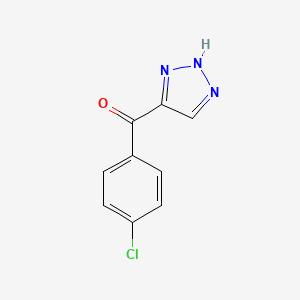
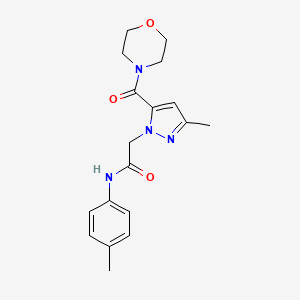
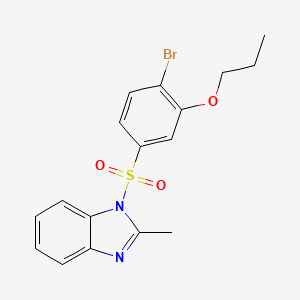
![5-[[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-methylsulfamoyl]-2-methoxybenzamide](/img/structure/B2946916.png)
